Orthogonal Reactivity for Sequential Cross-Coupling via C–I vs. C–Cl Bond Discrimination
1-Chloro-3-iodo-5-nitrobenzene enables sequential functionalization due to the established reactivity order of aryl halides in palladium-catalyzed cross-couplings, where C–I bonds react significantly faster than C–Cl bonds. This is in contrast to its symmetric dichloro or diiodo analogs. The differential reactivity allows for a priori predictable, site-selective coupling at the iodine-bearing carbon, leaving the chlorine site available for a subsequent, orthogonal transformation [1].
| Evidence Dimension | Chemoselective Reactivity Order in Pd-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Possesses both C–I (highly reactive) and C–Cl (less reactive) bonds on the same core. |
| Comparator Or Baseline | 1,3-Dichloro-5-nitrobenzene (two C–Cl bonds); 1,3-Diiodo-5-nitrobenzene (two C–I bonds). |
| Quantified Difference | The C–I bond allows for selective, high-yield coupling at one position, followed by a second coupling at the C–Cl position under different conditions. Symmetric analogs lack this orthogonal selectivity. |
| Conditions | Standard palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling conditions. |
Why This Matters
This inherent chemoselectivity streamlines the synthesis of unsymmetrically substituted aromatic targets, reducing step count and improving overall yield compared to routes requiring sequential halogenation or protection/deprotection strategies.
- [1] Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Rapid Room-Temperature, Chemoselective Csp2−Csp2 Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. Angewandte Chemie International Edition, 56(6), 1581-1585. View Source
